5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is a chemical compound with the empirical formula C7H9N3 · 2HCl and a molecular weight of 208.09 g/mol . It is a bicyclic compound that features a pyrido[4,3-d]pyrimidine core structure. This compound is often used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
Target of Action
The primary target of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is the extracellular signal-regulated kinase (Erk2) . Erk2 is a key component in the MAPK/ERK pathway , which plays a crucial role in cell proliferation, differentiation, and survival .
Mode of Action
The compound interacts with Erk2, leading to its inhibition . This inhibition results in a knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts . RSK is a downstream effector in the MAPK/ERK pathway, and its knockdown disrupts the pathway’s function .
Biochemical Pathways
The affected pathway is the MAPK/ERK pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus. It plays a key role in the regulation of gene expression critical in the cell cycle, apoptosis, and cell differentiation .
Result of Action
The result of the compound’s action is a reduction in the activity of the MAPK/ERK pathway . This can lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis . This makes the compound a potential candidate for the treatment of diseases characterized by overactive ERK signaling, such as certain types of cancer .
生化学分析
Biochemical Properties
It is known that the compound can inhibit mTOR and PI3 kinases, which are key enzymes in the PI3K/AKT/mTOR pathway. This pathway is involved in cell survival and growth.
Cellular Effects
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride primarily affects cell growth and proliferation by disrupting the PI3K/AKT/mTOR pathway. This could potentially lead to reduced cell proliferation and survival.
Molecular Mechanism
The compound interacts with its targets (mTOR and PI3 kinases) by binding to their active sites, thereby inhibiting their activity. This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
類似化合物との比較
Similar Compounds
- 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical properties and biological activities. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry and drug development .
生物活性
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride (CAS: 157327-49-6) is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₇H₉Cl₂N₃
- Molecular Weight : 208.09 g/mol
- CAS Number : 157327-49-6
- Purity : Typically ≥97% .
Anticancer Activity
Research has indicated that derivatives of tetrahydropyrido[4,3-d]pyrimidine exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit receptor tyrosine kinases (RTKs) such as Axl and Mer, which are implicated in cancer progression. A notable compound identified in these studies demonstrated potent inhibitory activity against Axl with a promising pharmacokinetic profile in murine models .
Table 1: Anticancer Activity of Tetrahydropyrido Derivatives
Compound ID | Target | IC50 (µM) | Notes |
---|---|---|---|
ER-001259851-000 | Axl | <0.1 | Selective inhibitor with low toxicity |
Compound 5k | EGFR/Her2/VEGFR2/CDK2 | 40 - 204 | Induces apoptosis in HepG2 cells |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. Studies have shown that pyrimidine derivatives can exhibit significant antibacterial and antifungal activities. For example, certain compounds have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .
Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives
Compound | Bacteria/Fungus | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Neuroprotective Effects
Emerging evidence suggests that tetrahydropyrido derivatives may possess neuroprotective properties. Some studies have indicated that these compounds can inhibit acetylcholinesterase (AChE) activity, which is relevant in the context of Alzheimer's disease treatment. For instance, one derivative exhibited an IC50 value of 20.15 µM against AChE, which is comparable to known inhibitors .
The biological activity of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Receptor Tyrosine Kinases : The compound selectively inhibits RTKs involved in cancer cell signaling pathways.
- Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways.
- Cholinesterase Inhibition : By inhibiting AChE, it enhances acetylcholine levels in the synaptic cleft, potentially improving cognitive function.
Case Studies
- Cancer Cell Line Study : In a study examining the effects on various cancer cell lines (HepG2 and MDA-MB-231), compounds derived from tetrahydropyrido structures were found to induce significant apoptosis and cell cycle arrest .
- Neuroprotection in Animal Models : In murine models of neurodegeneration, administration of tetrahydropyrido derivatives led to improved cognitive outcomes and reduced markers of neuroinflammation .
特性
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c1-2-8-3-6-4-9-5-10-7(1)6;;/h4-5,8H,1-3H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSBRWTXCPUJMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=CN=C21.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157327-49-6 |
Source
|
Record name | 157327-49-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。